molecular formula C13H22Cl2N4 B2666554 (4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride CAS No. 1240528-12-4

(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride

Cat. No.: B2666554
CAS No.: 1240528-12-4
M. Wt: 305.25
InChI Key: CKNRSHPADHPPMR-UHFFFAOYSA-N
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Description

(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a unique structure combining a triazolopyridine moiety with an amine group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride typically involves multiple steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable azide under thermal or catalytic conditions.

    Alkylation: The triazolopyridine intermediate is then alkylated using 4-methylpentan-2-yl halide in the presence of a base such as potassium carbonate.

    Amination: The alkylated product undergoes a nucleophilic substitution reaction with an amine, forming the desired amine derivative.

    Salt Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, (4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine

Medicinally, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine
  • (4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride

Uniqueness

Compared to similar compounds, (4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride is unique due to its dihydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in biological and medicinal research where solubility is crucial.

Properties

IUPAC Name

4-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pentan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4.2ClH/c1-10(2)8-11(3)14-9-13-16-15-12-6-4-5-7-17(12)13;;/h4-7,10-11,14H,8-9H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNRSHPADHPPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)NCC1=NN=C2N1C=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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